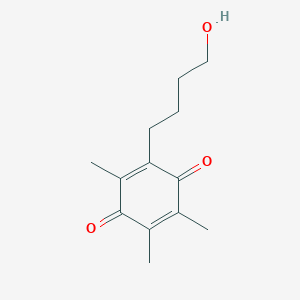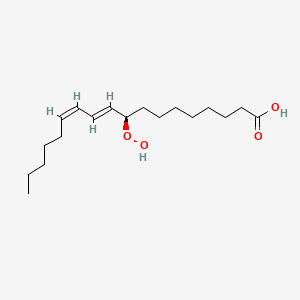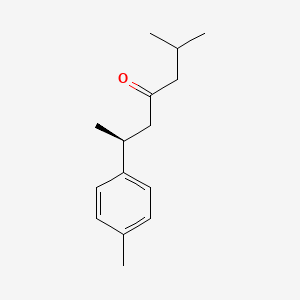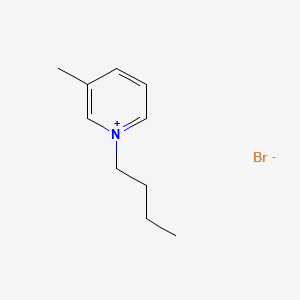
1-Butyl-3-methylpyridinium Bromide
Descripción general
Descripción
1-Butyl-3-methylpyridinium Bromide is a colorless or pale yellow crystal . It has high stability under normal temperature and pressure . It is soluble in polar solvents such as ethanol and chloroform, and slightly soluble in non-polar solvents such as ether, petroleum ether, and benzene . It is an important intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 1-Butyl-3-methylpyridinium Bromide involves the reaction of 3-methylpyridine with butyl bromide . The reaction mixture is heated at 80°C for 0.5 hours .Molecular Structure Analysis
The molecular formula of 1-Butyl-3-methylpyridinium Bromide is C10H16BrN . Its molecular weight is 230.14 .Chemical Reactions Analysis
1-Butyl-3-methylpyridinium Bromide can undergo various chemical reactions. For instance, it can react with gelatin to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .Physical And Chemical Properties Analysis
1-Butyl-3-methylpyridinium Bromide is a colorless or pale yellow crystal . It is soluble in polar solvents such as ethanol and chloroform, and slightly soluble in non-polar solvents such as ether, petroleum ether, and benzene .Aplicaciones Científicas De Investigación
Microbial Biodegradation
1-Butyl-3-methylpyridinium bromide has been studied for its biodegradability by activated sludge microbial communities. It was found that this compound could be fully mineralized . The study also revealed that the biodegradation products of this compound were less toxic than the initial compound to a standard aquatic test organism, Daphnia magna .
Green Chemistry
This compound is of interest in the field of green chemistry. It is part of a class of organic compounds known as ionic liquids (ILs), which have unique properties such as low volatility, thermal stability over a broad temperature range, and the capability to be regenerated . These features make ILs environmentally friendly and suitable for use in closed production cycles .
Biomass Processing
Ionic liquids, including 1-butyl-3-methylpyridinium bromide, have promising applications in the processing of plant biomass (polysaccharides) and polypeptides. They can be used to produce biodegradable polymers, composites, and biofuels .
Structural Studies
The structural features of 1-butyl-3-methylpyridinium bromide have been studied using vibrational spectroscopic methods. These studies help in understanding the interaction between the bulky cations and anions in the compound .
Chemoresistive Gas Sensors
1-Butyl-3-methylimidazolium bromide undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material. This material can be used in chemoresistive gas sensors .
NMR Studies
This compound has been studied using 1H, 13C, and 15N NMR chemical shifts. These studies provide insights into the structure and properties of the compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound belongs to a class of chemicals known as ionic liquids, which have diverse applications due to their unique physicochemical properties .
Mode of Action
It has been suggested that replacing chloride by bromide for similar compounds was associated with strong-field shifts of the proton chemical shifts in pmr spectra of the cation . This suggests that the cation interacts weakly with bromide .
Biochemical Pathways
It has been reported that similar compounds can be fully mineralized by activated sludge microbial communities .
Pharmacokinetics
It is known that similar compounds can be fully mineralized by activated sludge microbial communities , suggesting potential biodegradability.
Result of Action
It has been reported that the biodegradation products of similar compounds were less toxic than the initial compound to a standard aquatic test organism, daphnia magna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium Bromide. For instance, it has been suggested that the biodegradability of similar compounds by activated sludge microbial communities could be influenced by environmental conditions . Additionally, the deleterious effects of these materials on human health, safety, and environment, combined with their volatility and flammability, has led to increasing pressure for minimizing their use .
Propiedades
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWBXOERPGDFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049259 | |
| Record name | 1-Butyl-3-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium Bromide | |
CAS RN |
26576-85-2 | |
| Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butyl-3-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylpyridinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-butyl-3-methylpyridinium bromide influence the process of zinc electrodeposition?
A: Research indicates that 1-butyl-3-methylpyridinium bromide acts as an inhibitor during zinc electrodeposition from acidic sulfate solutions. [] This inhibition leads to significant changes in the deposition process. Specifically, it affects the kinetics, decreasing the rate of zinc ion (Zn²⁺) reduction. [] This results in smoother and more refined zinc deposits, particularly at lower concentrations of the ionic liquid. [] Furthermore, 1-butyl-3-methylpyridinium bromide enhances the throwing power of the electrolyte solution, enabling a more even distribution of the deposited zinc. [] While it influences the crystallographic orientation, it doesn't alter the fundamental crystal structure of the deposited zinc. []
Q2: Can microorganisms break down 1-butyl-3-methylpyridinium bromide, and if so, what are the implications for its environmental fate?
A: Studies confirm that activated sludge microorganisms can indeed biodegrade 1-butyl-3-methylpyridinium bromide. [, ] This biodegradation occurs through a series of oxidation reactions targeting the alkyl side chains of the molecule. [] The process generates several intermediate products, including 1-hydroxybutyl-3-methylpyridinium, 1-(2-hydroxybutal)-3-methylpyridinium, 1-(2-hydroxyethyl)-3-methylpyridinium, and methylpyridine. [] This biodegradation pathway suggests that 1-butyl-3-methylpyridinium bromide is less likely to persist in the environment, reducing potential long-term ecological concerns. [] Interestingly, research also indicates that the biodegradation products exhibit lower toxicity compared to the parent compound, at least towards the aquatic test organism Daphnia magna. [] This suggests that biodegradation may mitigate the environmental risks associated with 1-butyl-3-methylpyridinium bromide. []
Q3: How does the length of the alkyl chain in pyridinium-based ionic liquids affect their biodegradability?
A: Research comparing the biodegradation of 1-butyl-3-methylpyridinium bromide, 1-hexyl-3-methylpyridinium bromide, and 1-octyl-3-methylpyridinium bromide reveals a correlation between alkyl chain length and biodegradability. [] While all three ionic liquids were found to be completely mineralized by activated sludge microbial communities, the rate of degradation varied. [] The study categorized only the octyl-substituted cation as "readily biodegradable," indicating faster degradation compared to the butyl and hexyl counterparts. [] This suggests that longer alkyl chains might facilitate a more efficient interaction with the microbial enzymes responsible for the degradation process, highlighting the role of structural features in biodegradability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)

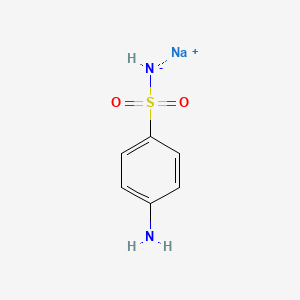
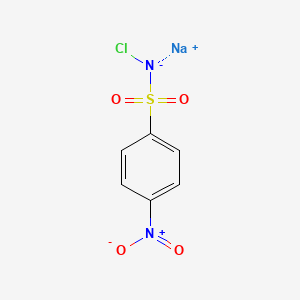

![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)

![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)
